molecular formula C6H9NS B1294845 5-Ethyl-4-methylthiazole CAS No. 31883-01-9

5-Ethyl-4-methylthiazole

Cat. No. B1294845
CAS RN: 31883-01-9
M. Wt: 127.21 g/mol
InChI Key: XPQULTFBJPGINB-UHFFFAOYSA-N
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Description

5-Ethyl-4-methylthiazole, also known as 4-Methyl-5-ethylthiazole, is a chemical compound with the molecular formula C6H9NS . It is also referred to by other names such as Thiazole, 5-ethyl-4-methyl-, and 5-Ethyl-4-methyl-1,3-thiazole .


Synthesis Analysis

The synthesis of 2-substituted-4-methylthiazole derivatives, which are similar to 5-Ethyl-4-methylthiazole, has been reported in the literature . The process involves a one-pot procedure using ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-4-methylthiazole consists of a thiazole ring, which is a ring of four carbon atoms and one sulfur atom . The ring is substituted at the 4th position by a methyl group and at the 5th position by an ethyl group .

Scientific Research Applications

  • Chemical Properties and Synthesis

    • 5-Ethyl-4-methylthiazole is a heterocyclic compound belonging to the thiazole family of molecules . It has a molecular weight of 127.207 .
    • Thiazole rings, such as the one in 5-Ethyl-4-methylthiazole, consist of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .
    • There are various methods for synthesizing thiazole compounds, including 5-Ethyl-4-methylthiazole .
  • Use in Flavoring and Fragrance

    • 5-Ethyl-4-methylthiazole is commonly used as a flavoring and fragrance agent . It can be found in coffee and is used to flavor baked goods, candy, coffee, cocoa, nuts, savory, and meat dishes .
  • Pharmaceuticals and Biologically Active Agents

    • Thiazole compounds, including 5-Ethyl-4-methylthiazole, have been used in the development of various drugs and biologically active agents . For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced, which may have potential pharmaceutical applications .
  • Synthesis of Novel Thiazolium Halogenide Ionic Liquids

    • 4-Methyl-5-thiazoleethanol, a related compound, has been used in the synthesis of novel thiazolium halogenide ionic liquids .
  • Flavoring in Food Industry

    • 4-Methylthiazole, another related compound, is one of the key volatile flavor products formed during the thermal degradation of thiamin. It is reported to be found in roasted peanuts and roasted beef .
  • Chemical Analysis

    • 5-Ethyl-4-methylthiazole can be used as a reference compound in chemical analysis . Its physical and chemical properties, such as its molecular weight and structure, can be used to identify and quantify it in mixtures .
  • Chemical Synthesis

    • 5-Ethyl-4-methylthiazole can be used as a starting material or intermediate in the synthesis of other compounds . For example, it can be used in the Kabachnik–Fields reaction to produce diversely substituted aromatic amines .
  • Material Science

    • Thiazole compounds, including 5-Ethyl-4-methylthiazole, can be used in the development of new materials . For instance, 4-Methyl-5-thiazoleethanol, a related compound, has been used in the synthesis of novel thiazolium halogenide ionic liquids .

Safety And Hazards

The safety data sheet for a related compound, 4-Methylthiazole-5-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing the vapor, spray, and to use personal protective equipment .

properties

IUPAC Name

5-ethyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-3-6-5(2)7-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQULTFBJPGINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953789
Record name 5-Ethyl-4-methyl-1,3-thiazole
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Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methylthiazole

CAS RN

31883-01-9
Record name 5-Ethyl-4-methylthiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-4-methylthiazole
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Record name 5-Ethyl-4-methyl-1,3-thiazole
Source EPA DSSTox
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Record name 5-ethyl-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-ETHYL-4-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Ethyl-4-methylthiazole
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URL http://www.hmdb.ca/metabolites/HMDB0029732
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
신보람 - 2015 - dspace.ewha.ac.kr
… 2,4-dimethyl thiazole, 5-ethyl-4-methylthiazole, were mainly responsible for the discrimination … -1H-pyrrole, 2,4-dimethyl thiazole, 5-ethyl-4-methylthiazole 등의 휘발성 성분이 참깨의 재배…
Number of citations: 0 dspace.ewha.ac.kr
D Agyemang, K Bardsley, S Brown… - Journal of food …, 2011 - Wiley Online Library
Toasted sesame seed oil was comprehensively analyzed. It was extracted using the SAFE (Solvent‐Assisted Flavor Evaporation) technique. The extract was analyzed by GC and GC‐…
Number of citations: 6 ift.onlinelibrary.wiley.com
BR Shin, HW Song, JG Lee, HJ Yoon… - Applied Biological …, 2016 - Springer
… Volatiles, highly associated with Korean samples, were mainly composed of sulfur-containing compounds such as 2,4-dimethylthiazole and 5-ethyl-4-methylthiazole, whereas sesame …
Number of citations: 12 link.springer.com
RG Moore, AV Robertson, MP Smyth, J Thomas… - Xenobiotica, 1975 - Taylor & Francis
… for the metabolic removal of halogens (Parke, 1968) from organic compounds may be involved, although reductive dechlorination seems unlikely since no 5-ethyl-4-methylthiazole was …
Number of citations: 27 www.tandfonline.com
JR Vercellotti, JCW Kuan, RH Liu… - Journal of Agricultural …, 1987 - ACS Publications
MATERIALS AND METHODS Procedure and Apparatus. The analysis includes three types of beef-related samples: cooked ground roast beef, beefflavor concentrate, and meat powder. …
Number of citations: 38 pubs.acs.org
Z Qin, J Luo, L VandeVrede, E Tavassoli… - Journal of medicinal …, 2012 - ACS Publications
… The NO-chimera 32a showed good brain bioavailability, and its 5-ethyl-4-methylthiazole metabolite 22a was also observed in the brain of mice 20 min after administration. In contrast, …
Number of citations: 38 pubs.acs.org
DS Mottram, FB Whitfield - Journal of Agricultural and Food …, 1995 - ACS Publications
… dry and low-moisture systems were 3.5- dimethyl-1,2,4-trithiolane, 3-methyl-l,2,4-trithiane, 3.6- dimethyl-l,2,4,5-tetrathiane, l-(2-furanylmethyl)LH-pyrrole, and 5-ethyl-4-methylthiazole. …
Number of citations: 85 pubs.acs.org
M D'AURIA, ADE MIco, F D'ONoFRI, G PIANCATELLI - academia.edu
… 5-Ethyl-4methylthiazole, 9, was Cmmmmkk by reacting thioformamide" with 3-chloro-2-pentanone". 2,4-dichlorothiazole, 10, was obtained from 24-thiazolidinone by reaction with POCl"…
Number of citations: 2 www.academia.edu
DS Mottram - Journal of the Science of Food and Agriculture, 1985 - Wiley Online Library
Headspace volatiles from grilled, roast and boiled pork were entrained on Tenax GC and analysed by combined gas chromatography‐mass spectrometry. Well‐done grilled pork …
Number of citations: 168 onlinelibrary.wiley.com
A Hamzé, E Rubi, P Arnal, M Boisbrun… - Journal of medicinal …, 2005 - ACS Publications
… To obtain 25, we used 5-ethyl-4-methylthiazole 24 (yielded by hydrogenation of commercial 4-methyl-5-vinylthiazole) and 1,12-diiodododecane (Scheme 3). Compound 31 was …
Number of citations: 90 pubs.acs.org

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